5-Chloro-2-piperidino-benzylamine
Description
5-Chloro-2-piperidino-benzylamine is a benzylamine derivative featuring a chlorine substituent at the 5-position of the aromatic ring and a piperidine moiety at the 2-position. Its molecular structure combines a benzylamine backbone with heterocyclic and halogen substituents, which are critical for modulating physicochemical properties and biological interactions. The compound’s piperidine group may enhance lipophilicity and influence receptor binding, as seen in related kinase-targeting molecules .
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
(5-chloro-2-piperidin-1-ylphenyl)methanamine |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-5-12(10(8-11)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 |
InChI Key |
VYZAEIKBLFDHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5-Chloro-2-piperidino-benzylamine | Cl (5), Piperidine (2) | C₁₂H₁₇ClN₂ | ~224.7 (calculated) | Piperidine enhances basicity |
| 5-Chloro-2-methylbenzylamine | Cl (5), Methyl (2) | C₈H₁₀ClN | 155.6 | Simpler alkyl substituent |
| 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline | Cl (5), Piperazine (2) | C₁₂H₁₇ClN₃ | 238.7 | Piperazine increases polarity |
- Methyl vs. Piperidine : Replacing piperidine with a methyl group (as in 5-Chloro-2-methylbenzylamine) simplifies the structure, reducing molecular weight by ~69 g/mol. This likely diminishes receptor-binding specificity, as observed in kinase inhibitors where bulky substituents enhance target engagement .
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